O-(2-三甲基甲硅烷基)羟胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

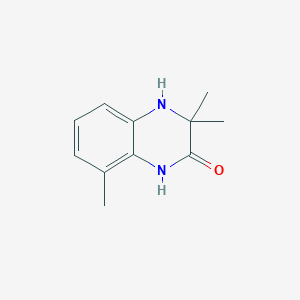

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride is a compound that is relevant in the field of organic synthesis, particularly in the synthesis of amines. It is associated with the protection of hydroxylamine functional groups and can be involved in various chemical reactions, including nucleophilic addition and deprotonation processes.

Synthesis Analysis

The synthesis of related O-(trimethylsilyl)hydroxylamines has been reported through the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride. This method is significant as trimethylsilyl chloride not only promotes the reaction but also acts as a protective agent for the hydroxylamine group. The resulting O-(trimethylsilyl)hydroxylamines can be subsequently reduced to the corresponding amines using a zinc-copper couple in an aqueous NH4Cl solution .

Molecular Structure Analysis

The molecular structure of compounds similar to O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride has been studied through reactions such as the deprotonation of N,O-bis(trimethylsilyl)hydroxylamine. This reaction leads to N-O bond cleavage and a 1,2-silylshift, resulting in a complex with a K3O3 bis-cubane core structure. This structure has been characterized by elemental analysis and single-crystal X-ray diffraction, revealing the presence of N(SiMe3)2 groups and Me3Si groups attached to the oxygen atoms .

Chemical Reactions Analysis

The chemical behavior of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride can be inferred from related compounds. For instance, the preparation of trimethylsilyl derivatives of sodium salts of organic acids involves the presence of hydroxylamine hydrochloride and trimethylchlorosilane. This technique is useful for reducing losses of organic acids during lyophilisation by converting them to sodium salts and preparing volatile derivatives for gas chromatography .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride are not detailed in the provided papers, the properties of similar compounds suggest that they are volatile and can be manipulated to form various derivatives for analytical purposes, such as in gas chromatography . The reactivity of these compounds with organometallic reagents and their ability to undergo structural changes upon deprotonation also indicate a level of chemical versatility that is valuable in synthetic chemistry .

科学研究应用

合成和衍生应用

O-(2-三甲基甲硅烷基)羟胺盐酸盐在合成化学中发挥着重要作用。Heydari、Mehrdad 和 Tavakol(2003 年)的一项研究证明了它在使用高氯酸锂/二乙醚作为催化剂从醛中一锅合成 α-取代羟胺衍生物中的应用。这一过程突出了 O-(三甲基甲硅烷基)肟醚的反应性,这些醚在原位生成,并显示出与甲硅烷基亲核试剂的高反应性 (Heydari、Mehrdad 和 Tavakol,2003 年)。

结构和机理研究

在有机金属化学中,该化合物用于研究结构和重排反应。Schmatz 等人(2003 年)探索了双(有机甲硅烷基)(有机锡基)羟胺的反应和结构,提供了对双位重排机理和晶体结构的见解,并通过量子化学计算证实 (Schmatz 等人,2003 年)。

在分析化学中的应用

Poole、Llater 和 Orrell(1976 年)发现 O-(2-三甲基甲硅烷基)羟胺盐酸盐可用于制备有机酸钠盐的三甲基甲硅烷基衍生物。该技术通过将有机酸转化为钠盐进行气相色谱分析,减少了冻干等过程中的有机酸损失 (Poole、Llater 和 Orrell,1976 年)。

药理学研究

在药理学中,Yasaki、Xu 和 King(2000 年)利用这种化学物质有效合成了 15N-羟基脲,这是一种有价值的药理学工具。这种合成提供了一锅法,突出了 O-(2-三甲基甲硅烷基)羟胺盐酸盐在药理学研究中的多功能性 (Yasaki、Xu 和 King,2000 年)。

有机酸研究

Libert 等人(1991 年)研究了羟胺处理有机酸酯和 3-酮酸引起的反应,将这些知识应用于研究正在接受丙戊酸盐治疗的患者的尿液。该研究提供了对化学转化和对临床化学影响的见解 (Libert 等人,1991 年)。

肽合成

Sieber(1977 年)研究了 2-三甲基甲硅烷基残基(一种可选择性裂解的羧基保护基)在肽合成中的应用。这项研究为开发适用于肽合成的新的羧基保护基做出了重大贡献 (Sieber,1977 年)。

环境化学

在环境化学中,Spaulding、Frazey、Rao 和 Charles(1999 年)利用该化合物测量环境空气中的羟基羰基和其他羰基,展示了其在环境监测和大气化学中的作用 (Spaulding、Frazey、Rao 和 Charles,1999 年)。

共轭加成反应

Cardillo 等人(2001 年)探索了羟胺基衍生物在手性路易斯酸存在下向亚烷基丙二酸酯共轭加成。本研究重点介绍了 O-(2-三甲基甲硅烷基)羟胺盐酸盐在促进此类反应中的作用 (Cardillo 等人,2001 年)。

安全和危害

属性

IUPAC Name |

O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNDTUAVSQNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClNOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593594 |

Source

|

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride | |

CAS RN |

153502-27-3 |

Source

|

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)

![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)

![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)